molecular formula C12H12F3NO B2404208 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one CAS No. 1918140-90-5

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2404208
CAS No.: 1918140-90-5
M. Wt: 243.229
InChI Key: VOUCKLWINFKMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a pyrrolidin-2-one core, a privileged structure in drug discovery, substituted with a 3,4,5-trifluorophenyl group. The 3,4,5-trifluorophenyl moiety is significant due to the properties imparted by fluorine atoms, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets through electron-withdrawing effects and participation in halogen bonding . Compounds with structural similarities, particularly those containing a pyrrolidin-2-one scaffold and fluorinated aryl groups, have been investigated for their potential interaction with central nervous system targets . For instance, some analogs are documented in patent literature for the treatment of disorders such as convulsions and epilepsy . This suggests that this compound may serve as a valuable intermediate or precursor in developing novel pharmacologically active molecules. Researchers can utilize this compound as a building block for synthesizing more complex structures or as a reference standard in analytical studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-12(3-2-10(17)16-12)6-7-4-8(13)11(15)9(14)5-7/h4-5H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUCKLWINFKMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)CC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 3,4,5-trifluorobenzyl bromide with 5-methylpyrrolidin-2-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

[11C]UCB-J and [18F]-SynVesT-1

These SV2A-targeting PET ligands share a pyrrolidin-2-one core but differ in substituents. For example:

  • [11C]UCB-J : Contains a pyridinylmethyl group and a 3,4,5-trifluorophenyl substituent. Its radiolabeled carbon enables synaptic density imaging in epilepsy .
  • [18F]-SynVesT-1 : Features a fluorinated aromatic system but lacks the trifluorophenylmethyl group. It shows reduced uptake in epileptogenic zones compared to [18F]-FDG-PET, suggesting higher specificity .

Key Difference : The target compound lacks the radiolabeled moieties of these tracers but retains the trifluorophenylmethyl group, which may influence SV2A binding affinity.

5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS 6139-29-3)
  • Structure : Ethyl and 4-methoxyphenyl substituents at the 5-position.
  • Properties : The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This reduces lipophilicity (logP ~1.5 vs. ~3.2 for the target) and alters metabolic stability .
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2)
  • Structure: Aromatic sulfonyl and amino groups replace the trifluorophenylmethyl group.
  • Applications : Likely used as a synthetic intermediate due to its polar sulfonyl group, which enhances water solubility compared to the fluorinated target compound .

Physicochemical Properties

Property Target Compound 5-Ethyl-5-(4-methoxyphenyl) 5-(2-Amino-5-sulfonylphenyl)
Lipophilicity (logP) ~3.2 (estimated) ~1.5 ~0.8
Solubility Low (organic solvents) Moderate (DMSO) High (aqueous)
Electron Effects Strongly electron-withdrawing (F) Electron-donating (OCH3) Polar (SO2, NH2)

Implications :

  • The target compound’s lipophilicity favors blood-brain barrier penetration, critical for CNS applications.
  • Sulfonyl-containing analogues (e.g., CAS 1021-39-2) are more suited for aqueous-phase reactions.

Biological Activity

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in various fields of biological research. Its unique molecular structure, characterized by the trifluorophenyl group and the pyrrolidinone ring, suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C12H12F3NO
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 1918140-90-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluorophenyl moiety enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins, enzymes, and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects.

Antimicrobial and Antiviral Properties

Recent studies have indicated that this compound exhibits antimicrobial and antiviral properties. The mechanism behind these activities may involve the inhibition of key enzymes or pathways essential for microbial survival or replication.

  • Antimicrobial Activity : Preliminary assays suggest that this compound demonstrates effective inhibition against a range of bacterial strains.
  • Antiviral Activity : In vitro studies have shown potential efficacy against certain viral pathogens, although specific mechanisms remain to be elucidated.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The compound has been investigated for its role as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance the levels of incretin hormones, leading to improved insulin secretion and reduced glucagon levels.

CompoundIC50 (µM)Reference
Sitagliptin0.018
This compoundTBDCurrent Study
TeneligliptinTBD

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays were conducted to determine the IC50 values for DPP-IV inhibition using various concentrations of this compound. Results are pending further analysis but initial findings indicate promising inhibitory activity comparable to established DPP-IV inhibitors.
  • Structure-Activity Relationship (SAR) : The incorporation of fluorine atoms in the structure has been shown to enhance binding affinity and selectivity towards DPP-IV. Computational docking studies suggest that the trifluorophenyl group plays a crucial role in stabilizing the interaction with the enzyme's active site .

Q & A

Q. What are the key steps for synthesizing 5-methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis of pyrrolidinone derivatives typically involves multistep protocols. For the target compound, a plausible route includes:

  • Step 1 : Condensation of 3,4,5-trifluorobenzaldehyde with a suitable amine precursor to form an imine intermediate.
  • Step 2 : Cyclization under acidic or basic conditions to form the pyrrolidinone core.
  • Step 3 : Methylation at the 5-position using alkylating agents like methyl iodide.
  • Step 4 : Purification via column chromatography or recrystallization to achieve >95% purity .
    Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (0–80°C), and catalytic systems (e.g., Pd for cross-coupling steps). Microwave-assisted synthesis may enhance reaction efficiency .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention time and peak symmetry should match reference standards .
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~4.0 ppm for pyrrolidinone protons) and FT-IR (C=O stretch ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) should align with the molecular formula C13H13F3NO\text{C}_{13}\text{H}_{13}\text{F}_3\text{NO} (exact mass: 256.09) .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Ventilation : Ensure BS/EN-compliant fume cupboards to mitigate inhalation risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Note : Limited ecotoxicological data exist; assume acute toxicity and avoid environmental release .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

  • Target Selection : Prioritize receptors with known affinity for fluorinated pyrrolidinones, such as synaptic vesicle glycoprotein 2A (SV2A) for neurological imaging .
  • Analog Synthesis : Modify substituents (e.g., replacing trifluorophenyl with difluorophenyl) and assess binding via competitive radioligand assays (KiK_i values) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with SV2A or enzymes like acetylcholinesterase .

Q. What methodologies are suitable for investigating its pharmacokinetic (PK) properties?

  • In Vitro Assays :
    • Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
    • Plasma protein binding: Use ultrafiltration or equilibrium dialysis .
  • In Vivo Imaging : Radiolabel with 18F^{18}\text{F} for PET imaging to track brain penetration and retention in rodent models of neurodegeneration .

Q. How can analytical challenges in quantifying trace impurities be addressed?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) modes to detect impurities at ppm levels. Use orthogonal methods like 1H^1\text{H}-NMR for cross-validation .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

  • Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s salen complexes for stereocontrol during cyclization .
  • Chiral Stationary Phases : Purify enantiomers via HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .

Methodological Considerations

Q. How can contradictions in biological activity data be resolved?

  • Dose-Response Curves : Validate assays across multiple concentrations (e.g., 1 nM–10 µM) to rule out off-target effects.
  • Orthogonal Assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) for binding consistency .
  • Batch Variability : Ensure synthetic reproducibility by documenting reaction parameters (e.g., catalyst lot, solvent purity) .

Q. What experimental designs are optimal for in vivo toxicity profiling?

  • Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring weight, organ histopathology, and hematological parameters .
  • Genotoxicity : Perform Ames tests (OECD 471) with TA98 and TA100 strains to assess mutagenic potential .

Tables for Key Data

Q. Table 1. Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight256.09 g/molHRMS
LogP (Octanol-Water)2.8 (predicted)ChemAxon
Aqueous Solubility0.1 mg/mL (25°C)Shake-flask

Q. Table 2. Key Spectral Data

TechniqueKey SignalsReference
1H^1\text{H}-NMRδ 1.45 (s, 3H, CH3_3)Analog data
13C^{13}\text{C}-NMRδ 178.9 (C=O)
FT-IR1705 cm1^{-1} (C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.